molecular formula C8H7FO2 B1278194 3'-Fluoro-2'-hydroxyacetophenone CAS No. 699-92-3

3'-Fluoro-2'-hydroxyacetophenone

Cat. No. B1278194
CAS RN: 699-92-3
M. Wt: 154.14 g/mol
InChI Key: WXTHZWWWCICGAN-UHFFFAOYSA-N
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Description

3’-Fluoro-2’-hydroxyacetophenone is a chemical compound with the molecular formula C8H7FO2 and a molecular weight of 154.14 . It is a solid substance at room temperature .


Synthesis Analysis

The compound can be obtained by the Fries rearrangement of 2-fluorophenyl acetate with aluminium chloride without solvent at temperatures ranging from 115° to 150° or at 180–190° . The reaction involves the use of 2-fluorophenyl acetate and monochlorobenzene, heated to 120°C. Aluminum trichloride is added, and the reaction is maintained at the same temperature for an additional 3 hours .


Molecular Structure Analysis

The InChI code for 3’-Fluoro-2’-hydroxyacetophenone is 1S/C8H7FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3 . The compound belongs to the class of organic compounds known as organooxygen compounds .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be involved in the synthesis of flavones through a modified Baker–Venkataraman reaction .


Physical And Chemical Properties Analysis

3’-Fluoro-2’-hydroxyacetophenone has a density of 1.2±0.1 g/cm3 . Its boiling point is 209.0±20.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Pharmaceutical Research

3’-Fluoro-2’-hydroxyacetophenone: is utilized in pharmaceutical research due to its potential as a building block for synthesizing various pharmacologically active compounds. Its fluorine atom can significantly alter the biological activity of these compounds, making it valuable for developing new medications .

Material Science

In material science, this compound serves as a precursor for creating advanced materials. Its ability to form stable complexes with other substances can lead to the development of new polymers with unique properties, such as increased resistance to heat or chemical degradation .

Chemical Synthesis

This ketone plays a crucial role in chemical synthesis, particularly in the Fries rearrangement process. It’s used to synthesize more complex organic compounds, which are essential in various chemical industries .

Analytical Chemistry

3’-Fluoro-2’-hydroxyacetophenone: is used as a standard or reagent in analytical chemistry. Its well-defined physical and chemical properties make it suitable for calibrating instruments and validating analytical methods .

Biochemistry

In biochemistry, the compound finds applications in enzyme studies and metabolic pathway analysis. Its interactions with biological molecules can help in understanding the mechanisms of enzyme action and the effects of fluorinated compounds on metabolism .

Environmental Science

The environmental applications of 3’-Fluoro-2’-hydroxyacetophenone include its use as a tracer or marker in environmental monitoring. Its distinct chemical signature allows for tracking the presence and movement of various substances in the environment .

Molecular Modeling

Due to its unique structure, 3’-Fluoro-2’-hydroxyacetophenone is often used in molecular modeling software to simulate and visualize molecular interactions, which is crucial for drug design and materials engineering .

Biocatalysis

This compound is also significant in biocatalysis research. It can be used as a substrate for enzymatic reactions, aiding in the development of green chemistry processes that are more environmentally friendly and cost-effective .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingesting or breathing its vapors or spray mist .

properties

IUPAC Name

1-(3-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-3-2-4-7(9)8(6)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTHZWWWCICGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444608
Record name 3'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-2'-hydroxyacetophenone

CAS RN

699-92-3
Record name 1-(3-Fluoro-2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 699-92-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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